Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 641635-63-4
VCID: VC0021071
InChI: InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1
SMILES: COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C28H32O6
Molecular Weight: 464.558

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

CAS No.: 641635-63-4

Reference Standards

VCID: VC0021071

Molecular Formula: C28H32O6

Molecular Weight: 464.558

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside - 641635-63-4

CAS No. 641635-63-4
Product Name Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
Molecular Formula C28H32O6
Molecular Weight 464.558
IUPAC Name [(2R,3S,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
Standard InChI InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1
Standard InChIKey MOKYEUQDXDKNDX-PBVUBXADSA-N
SMILES COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Synonyms (3,4,5-Tris-benzyloxy-6-methoxy-tetrahydro-pyran-2-yl)-methanol; Methyl 2,3,4-Tris-O-(phenylmethyl)-D-galactopyranoside;
PubChem Compound 71750624
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator